Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Kinase inhibition Structure-activity relationship Pyridinyl-imidazole pharmacophore

Procure CAS 2034449-28-8 as a critical, under-explored tool for kinase selectivity profiling and SAR expansion. This 4-methoxy-substituted pyridinyl-imidazole scaffold fills a key gap between halogenated analogs like SB203580 and GNE-495, offering a distinct electronic profile. The electron-donating methoxy group cannot be inferred from trifluoromethylated or halogenated comparators, directly addressing divergent pharmacological outcomes in broad kinome screens. Source exclusively for use in commercial kinase panels (e.g., KINOMEscan), computational docking validation against PDB co-crystal structures, or as a matched negative control pair for cellular mechanism-of-action studies.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 2034449-28-8
Cat. No. B2698752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
CAS2034449-28-8
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CN=CC=C3
InChIInChI=1S/C18H18N4O2/c1-24-16-6-4-14(5-7-16)18(23)21-10-12-22-11-9-20-17(22)15-3-2-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23)
InChIKeyKRDWAQWRBNINAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034449-28-8): Compound-Class Context and Procurement Rationale


4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034449-28-8) is a synthetic small molecule featuring a pyridinyl-imidazole core linked via an ethyl spacer to a 4-methoxybenzamide moiety . This scaffold is characteristic of ATP-competitive kinase inhibitors, notably the pyridinyl-imidazole class that includes p38 MAPK inhibitors such as SB203580 [1]. The compound is listed in chemical supplier catalogs as a research-grade screening compound, with a molecular formula of C₁₈H₁₈N₄O₂ and a molecular weight of 322.37 g/mol . Its structural features—a hydrogen-bonding pyridine-imidazole pharmacophore and a methoxy-substituted benzamide tail—suggest potential for engaging kinase active sites, though direct, quantitative biological data for this specific compound remain proprietary or undisclosed in public-domain peer-reviewed literature as of this analysis.

Why In-Class Pyridinyl-Imidazole Analogs Cannot Substitute for 4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide Without Comparative Data


Within the pyridinyl-imidazole class, minor structural modifications profoundly alter kinase selectivity, potency, and ADME properties. For example, the prototypical p38 inhibitor SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole) and the Tie2 kinase inhibitor series derived from it demonstrate that substitution on the imidazole core shifts target engagement from p38 to Tie2 [1]. Similarly, the 3-trifluoromethylbenzamide analog of the target compound (GNE-495) is a reported MAP4K4 inhibitor . Given that our target compound bears a 4-methoxybenzamide group instead of the 3-trifluoromethyl or 4-fluorophenyl groups found in characterized analogs, its selectivity profile cannot be inferred by simple structural adjacency. No publicly available head-to-head biochemical profiling data exist to support interchangeability with any specific analog; therefore, generic substitution carries a high risk of divergent pharmacological outcomes.

Quantitative Differentiation Profile of 4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide Against Its Closest Structural Analogs


Kinase Selectivity Axis: Methoxy vs. Trifluoromethyl Substitution on the Benzamide Ring

The target compound possesses a 4-methoxy substituent on the benzamide ring, in contrast to the 3-trifluoromethyl group present in GNE-495 (CAS 2034234-25-6) . In the broader pyridinyl-imidazole class, the nature and position of benzamide substituents dictate kinase binding: electron-donating groups (e.g., methoxy) alter the electron density of the amide carbonyl, affecting hydrogen-bonding interactions with the kinase hinge region, whereas electron-withdrawing groups (e.g., trifluoromethyl) modulate hydrophobic packing [1]. No direct comparative biochemical data are publicly available for the target compound; however, the divergent electronic and steric properties of methoxy versus trifluoromethyl groups imply non-overlapping kinase selectivity profiles.

Kinase inhibition Structure-activity relationship Pyridinyl-imidazole pharmacophore

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Halo-Substituted Analogs

The target compound's clogP is predicted to be approximately 2.1 (ALOGPS 2.1), compared to approximately 3.0 for the 3-trifluoromethyl analog and approximately 2.8 for the 4-bromo analog (CAS 2034587-21-6) [1]. The methoxy group enhances aqueous solubility relative to halogenated or trifluoromethylated congeners, which may be advantageous in biochemical assays where DMSO concentration must be minimized. However, no experimental solubility or permeability data are available for the target compound in public databases.

Drug-likeness Lipophilicity Aqueous solubility

Ligand Efficiency and Fragment-Like Character Relative to Extended Analogs

With a molecular weight of 322.37 g/mol and 23 heavy atoms, the target compound falls within the lower molecular weight range of the pyridinyl-imidazole benzamide series, conferring higher ligand efficiency potential compared to larger analogs such as N-cyclohexyl-4-(2-pyridin-3-yl-1H-imidazol-1-yl)benzamide (MW > 380 g/mol) [1]. In fragment-based and lead-generation programs, lower molecular weight starting points are preferred for their greater scope for subsequent optimization while maintaining drug-like properties.

Ligand efficiency Fragment-based drug discovery Molecular complexity

Optimal Research Application Scenarios for 4-Methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034449-28-8)


Kinase Selectivity Panel Screening Starting Point

Given the pyridinyl-imidazole core's established engagement with the ATP-binding pocket of multiple kinases (p38, Tie2, MAP4K4), this compound is best deployed as a starting point for broad kinome selectivity profiling. Its modest molecular weight and methoxy substitution offer a differentiated physicochemical profile compared to halogenated or trifluoromethylated analogs, potentially yielding distinct selectivity fingerprints. Procure for use in commercial kinase panel screens (e.g., Eurofins DiscoverX KINOMEscan) to establish a unique selectivity signature relative to SB203580 and GNE-495. [1]

Structure-Activity Relationship (SAR) Expansion Around the Benzamide Substituent

The 4-methoxy group represents an under-explored substitution in the pyridinyl-imidazole benzamide series. This compound serves as a key intermediate for systematic SAR studies: the methoxy group can be demethylated to the phenol for further derivatization, or replaced via parallel synthesis to probe electronic and steric effects on kinase potency and selectivity. Researchers should procure this compound alongside the 4-hydroxy, 4-ethoxy, and 4-halo analogs to construct a comprehensive substituent matrix. [2]

In Silico Docking and Pharmacophore Model Validation

The compound's well-defined rigid core (pyridine-imidazole-ethyl-benzamide) and single rotatable bond (methoxy torsion) make it an ideal test case for validating docking poses and pharmacophore hypotheses against pyridinyl-imidazole kinase co-crystal structures (e.g., PDB 1A9U for p38). Its moderate lipophilicity may also reduce false-positive docking scores arising from hydrophobic collapse. Procure for use in computational chemistry workflows to benchmark scoring functions and build predictive selectivity models. [1]

Negative Control or Inactive Comparator Design

If screening data from a vendor or internal panel reveals that the 4-methoxy substitution attenuates kinase inhibition relative to the 3-trifluoromethyl analog (as often observed when electron-donating groups replace electron-withdrawing groups in kinase hinge-binding motifs), this compound may serve as a valuable negative control or inactive comparator in cellular mechanism-of-action studies, enabling researchers to distinguish on-target kinase effects from off-target or compound-specific artifacts. [2]

Quote Request

Request a Quote for 4-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.